molecular formula C9H6Cl3N3 B1334254 3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine CAS No. 502133-06-4

3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1334254
CAS No.: 502133-06-4
M. Wt: 262.5 g/mol
InChI Key: ZDCXCBMORHFCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine” is a chemical compound that is part of the heterocyclic compounds class . It has a structure that includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms, and a phenyl ring that is substituted with three chlorine atoms .

Scientific Research Applications

Synthesis and Characterization

  • 3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine is used in the synthesis of novel chemical compounds. A study by Idrees et al. (2019) demonstrated its use in creating new antimicrobial agents. They developed a series of triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, showcasing the compound's versatility in synthesizing diverse chemical structures with potential biological applications.

Biological Activities

  • Compounds derived from this compound have shown promise in various biological applications. For instance, in a study by Liu et al. (2020), derivatives of this compound were found to exhibit notable antitumor activity against lung adenocarcinoma and gastric cancer cell lines, suggesting its potential in cancer research.

Fluorescence Sensing

  • The compound has been utilized in the development of fluorescent chemosensors. Research by Gao et al. (2018) demonstrated the synthesis of a novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine, which exhibited excellent fluorescence sensing ability for Al3+ and Zn2+. This highlights its utility in environmental monitoring and analytical chemistry.

Antimicrobial Evaluation

  • The antimicrobial potential of derivatives of this compound has been explored. In a study by JagadeeshPrasad et al. (2015), novel compounds were synthesized and tested for their antimicrobial activities, showing some compounds with promising results, indicating its role in developing new antimicrobial agents.

Catalyst in Chemical Reactions

  • It is also used as a catalyst or intermediate in chemical reactions. For example, Togni et al. (1996) used derivatives of 1H-pyrazol-5-amine in palladium-catalyzed asymmetric allylic amination, demonstrating its utility in organic synthesis and catalysis.

Crystal Structure Analysis

  • The compound's crystal structure has been analyzed to understand its molecular interactions and properties. Research by Jasinski et al. (2008) on a similar compound, 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, helped in understanding the crystal packing and molecular interactions, essential for designing drugs and materials.

Mechanism of Action

While the specific mechanism of action for “3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine” is not provided, it’s known that similar heterocyclic compounds can inhibit the activity of enzymes like AP by binding to their active sites .

Future Directions

The development of more potent and selective inhibitors that can be used as therapeutics for the treatment of various diseases is an ongoing area of research . The study of the mechanism of action of heterocyclic AP inhibitors is also an ongoing area of research, which could lead to the identification of new targets and new therapeutic strategies .

Properties

IUPAC Name

5-(2,3,4-trichlorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N3/c10-5-2-1-4(8(11)9(5)12)6-3-7(13)15-14-6/h1-3H,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCXCBMORHFCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=NN2)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257732
Record name 5-(2,3,4-Trichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502133-06-4
Record name 5-(2,3,4-Trichlorophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502133-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3,4-Trichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.